REACTION_CXSMILES
|
C(O[C:4](=[O:14])[C:5]([NH:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[O:6])C.[CH3:15][O:16][CH:17]([O:20][CH3:21])[CH2:18][NH2:19]>CC(O)C>[CH3:13][CH2:12][O:11][C:9]([CH2:8][NH:7][C:5]([C:4]([NH:19][CH2:18][CH:17]([O:20][CH3:21])[O:16][CH3:15])=[O:14])=[O:6])=[O:10]
|
Name
|
|
Quantity
|
84 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=O)NCC(=O)OCC)=O
|
Name
|
|
Quantity
|
45.7 g
|
Type
|
reactant
|
Smiles
|
COC(CN)OC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated to a thick orange oil
|
Type
|
ADDITION
|
Details
|
This thick slurry was diluted with 2-propanol (300 mL)
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
CUSTOM
|
Details
|
afforded a solid which
|
Type
|
WASH
|
Details
|
was further rinsed with an additional portion of 2-propanol
|
Type
|
CUSTOM
|
Details
|
Removal of residual 2-propanol
|
Type
|
CUSTOM
|
Details
|
to afford a light orange solid
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CCOC(=O)CNC(=O)C(=O)NCC(OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |